molecular formula C17H24N2O5 B1372468 5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate CAS No. 952151-38-1

5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate

Cat. No. B1372468
CAS RN: 952151-38-1
M. Wt: 336.4 g/mol
InChI Key: UYHGJISLQLUZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” is a chemical compound . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of “5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” involves several steps . The reaction conditions include the use of caesium carbonate in dimethyl sulfoxide at 60℃ for 12 hours in an inert atmosphere . The starting materials, benzyl bis-(2-chloroethyl)carbamate and N-Boc-hydroxylamine, are dissolved in anhydrous DMSO . After the reaction, the mixture is cooled and diluted with Et2O and water . The phases are separated and the aqueous layer is extracted with Et2O . The combined organic layers are washed with brine and dried over MgSO4 . The drying agent is removed by filtration and the solvent is evaporated under reduced pressure . The residue is purified by flash chromatography to give the final product .


Molecular Structure Analysis

The molecular formula of “5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” is C17H24N2O5 . The molecular weight is 336.38 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” have been described in the Synthesis Analysis section above .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of “5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” are not specified in the available resources .

Scientific Research Applications

Optical Brightening

This compound is utilized as an optical brightener . It has the ability to convert ultraviolet (UV) light into visible light, which is particularly useful in enhancing the brightness and whiteness of materials .

Fluorescent Brightening

In the field of materials science, it serves as a fluorescent brightener for thermoplastic resins. This includes applications in polyvinyl chloride, acrylic resin, and polyester fiber, improving their appearance and visibility .

Coatings and Paints

The compound finds application in the formulation of coatings and paints . It imparts a brightening effect when used in these substances, which is beneficial for both aesthetic and functional purposes .

Printing Inks

It is also incorporated into printing inks . By enhancing the fluorescence of the ink, it contributes to more vivid and bright printouts, which is essential for high-quality printing applications .

Electrical Contact Lubricants Detection

Another interesting application is in the detection of thin-film electrical contact lubricants . The compound’s properties allow for the identification of these lubricants, which is crucial in various electrical and electronic applications .

Photoluminescence Experiments

In the realm of experimental physics, it is suitable for photoluminescence experiments on doped silica films. This application is significant for the study of light-emitting materials and devices .

UV-Patterned Adhesives Visualization

Lastly, it is used to visualize UV-patterned acrylic pressure-sensitive adhesives . This is particularly useful in quality control processes where the uniformity and proper application of adhesives are critical .

Safety and Hazards

The safety and hazards of “5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate” are not specified in the available resources .

properties

IUPAC Name

5-O-benzyl 2-O-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)19-10-9-18(11-12-23-19)15(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHGJISLQLUZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CCO1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
5-Benzyl 2-tert-butyl 1,2,5-oxadiazepane-2,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.